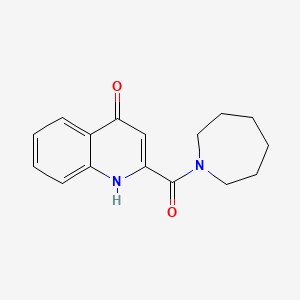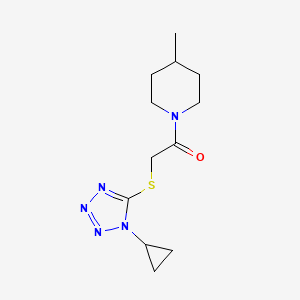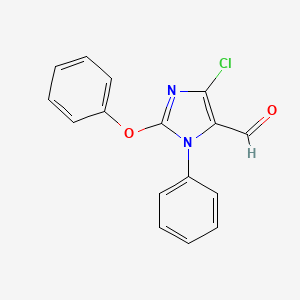![molecular formula C16H27N3O B7528690 4-(dimethylamino)-N-[3-(dimethylamino)-2,2-dimethylpropyl]benzamide](/img/structure/B7528690.png)
4-(dimethylamino)-N-[3-(dimethylamino)-2,2-dimethylpropyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(dimethylamino)-N-[3-(dimethylamino)-2,2-dimethylpropyl]benzamide is a synthetic compound that is commonly referred to as DMABN. This compound is widely used in scientific research due to its unique properties and potential applications. In
作用機序
The mechanism of action of DMABN is based on its ability to interact with biological membranes. DMABN is a lipophilic compound that preferentially partitions into lipid bilayers, where it undergoes a conformational change that results in the formation of a fluorescent probe. The fluorescence of DMABN is highly sensitive to changes in the local environment, such as changes in pH, temperature, and the presence of other molecules.
Biochemical and Physiological Effects:
DMABN has been shown to have a number of biochemical and physiological effects. It has been shown to selectively bind to lipid rafts, which are involved in signaling and other cellular processes. DMABN has also been shown to have an effect on the fluidity of biological membranes, which can impact the function of membrane-bound proteins and other molecules.
実験室実験の利点と制限
DMABN is a versatile tool for studying biological membranes and has a number of advantages for lab experiments. It is highly sensitive and can be used to detect changes in the local environment of biological membranes. DMABN is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, there are some limitations to the use of DMABN, including its lipophilic nature, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are a number of future directions for the use of DMABN in scientific research. One potential application is in the study of lipid rafts and their role in cellular signaling and other processes. DMABN could also be used to study the dynamics of biological membranes and the impact of changes in the local environment on membrane-bound proteins and other molecules. Additionally, DMABN could be used in the development of new fluorescent probes for the detection of biological molecules.
合成法
DMABN is synthesized through a multistep process that involves the reaction of 4-nitrobenzoyl chloride with dimethylamine, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final step involves the reaction of the resulting amine with 3-(dimethylamino)-2,2-dimethylpropyl chloride.
科学的研究の応用
DMABN is widely used in scientific research as a fluorescent probe for the detection of proteins and other biological molecules. It is also used as a tool for studying the structure and function of biological membranes. DMABN has been shown to selectively bind to lipid rafts, which are specialized regions of the cell membrane that are involved in signaling and other cellular processes.
特性
IUPAC Name |
4-(dimethylamino)-N-[3-(dimethylamino)-2,2-dimethylpropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c1-16(2,12-18(3)4)11-17-15(20)13-7-9-14(10-8-13)19(5)6/h7-10H,11-12H2,1-6H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWROHBYLARXHFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC=C(C=C1)N(C)C)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(3-Methylthiophen-2-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7528610.png)
![(1R,2S)-1-[(3-hydroxyphenyl)methylamino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7528617.png)


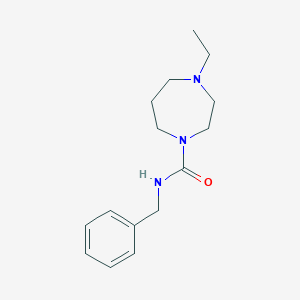
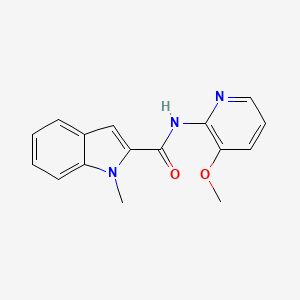
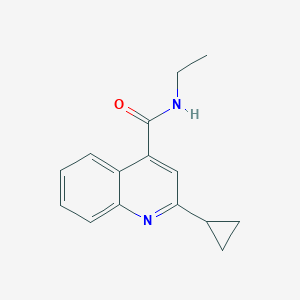
![4-(5-Methyl-2-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7528664.png)
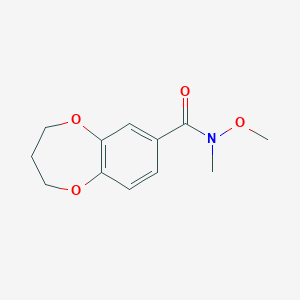
![2-methyl-N-[(2-oxo-1,3-dihydroindol-5-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7528710.png)
